Tetryl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(2,4,6-trinitrophenyl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIVNYEYSCPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O8, Array | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047770 | |
| Record name | Trinitrophenylmethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370 °F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments., Colorless to yellow, odorless, crystalline solid; [NIOSH], ODOURLESS COLOURLESS-TO-YELLOW CRYSTALS., Colorless to yellow, odorless, crystalline solid. | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetryl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
356 to 374 °F at 760 mmHg (Explodes) (NIOSH, 2023), 187 °C (explodes), 356-374 °F (Explodes) | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Explodes (NIOSH, 2023), Flash point: explodes in air at 187C, explodes in air at 187 °C, Explodes | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.02 % (NIOSH, 2023), Sol in alc, ether, glacial acetic acid, benzene, In water, 74 mg/L @ 25 °C, Solubility in water: none, 0.02% | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.57 (NIOSH, 2023) - Denser than water; will sink, 1.57, Relative density (water = 1): 1.57 | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
less than 1 mmHg (NIOSH, 2023), 0.00000012 [mmHg], 1.2X10-7 mm Hg @ 25 °C /Estimated/, Vapor pressure, kPa at 20 °C:, <1 mmHg | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetryl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to yellow, crystalline solid, MONOCLINIC CRYSTALS | |
CAS No. |
479-45-8 | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetryl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetryl | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2166 | |
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| Record name | Benzenamine, N-methyl-N,2,4,6-tetranitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trinitrophenylmethylnitramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N,2,4,6-tetranitroaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NITRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ18911991 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Aniline, N-methyl-N,2,4,6-tetranitro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/BY602160.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
268 °F (NIOSH, 2023), 130-132 °C, 130 °C, 268 °F | |
| Record name | TETRYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetryl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Methylamine and Dinitrochlorobenzene Condensation
The classical route involves reacting methylamine with 1-chloro-2,4-dinitrobenzene (dinitrochlorobenzene) in aqueous solution under reflux. The reaction produces dinitromethylaniline, an intermediate isolated via filtration and washing. Key conditions include:
| Parameter | Value | Source |
|---|---|---|
| Methylamine form | Hydrochloride salt | |
| Reaction temperature | Reflux (~100°C) | |
| Reaction time | 3 hours | |
| Yield of intermediate | 85–90% |
This method’s limitation lies in the hygroscopic nature of dinitromethylaniline, complicating purification.
Nitration to this compound
The dinitromethylaniline intermediate undergoes nitration using concentrated sulfuric acid (98%) and nitric acid. A representative procedure from US Patent 2,629,739 specifies:
Key Data:
Alternative Synthesis Routes
Dimethylamine-Based Condensation
Substituting methylamine with dimethylamine enhances intermediate stability. Dinitrodimethylaniline (melting point: 86°C) forms a molten phase, enabling efficient chloride removal via liquid-phase washing. This method reduces side reactions and improves purity.
Comparison of Amine Routes:
| Parameter | Methylamine Route | Dimethylamine Route |
|---|---|---|
| Intermediate MP | 72°C (hygroscopic) | 86°C (stable) |
| Washing efficiency | Moderate | High |
| Nitration yield | 85% | 90% |
| Byproduct formation | Significant chlorides | Reduced chlorides |
Mixed Amine Systems
Blending methylamine and dimethylamine leverages the cost-effectiveness of methylamine with the purification advantages of dimethylamine. Patented formulations use 1:1 molar ratios, achieving 88% overall yield while minimizing raw material costs.
Industrial-Scale Production Processes
Scalability Considerations
Large-scale synthesis requires:
Optimization Techniques
-
Acid concentration: Using 98% H₂SO₄ ensures complete protonation of intermediates, accelerating nitration.
-
Reaction time: Extending nitration beyond 2 hours marginally improves yield but increases decomposition risk.
Recent Research and Innovations
Advances in Nitration Techniques
Flow chemistry, validated for TNT synthesis, offers potential for this compound production. Preliminary models suggest:
-
20% reduction in reaction time via continuous flow.
-
Safer temperature profiles through rapid heat dissipation.
Alternative Precursors
Research into cyclohexanone derivatives aims to replace chlorinated aromatics, though yields remain suboptimal (≤65%) compared to conventional methods.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Safety Risk | Cost (USD/kg) |
|---|---|---|---|---|
| Methylamine route | 85% | 98% | High | 12.50 |
| Dimethylamine route | 90% | 99.5% | Moderate | 14.20 |
| Mixed amine system | 88% | 98.8% | Moderate | 13.00 |
| Flow chemistry (proj.) | 92% | 99% | Low | 15.80 |
Chemical Reactions Analysis
Tetryl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different nitro compounds.
Reduction: Reduction of this compound typically results in the formation of amines and other reduced products.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetryl has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a standard explosive in research to study the properties and behavior of high-energy materials.
Mechanism of Action
The explosive nature of tetryl is due to its ability to rapidly decompose and release a large amount of energy. When subjected to friction, shock, or spark, this compound undergoes a rapid exothermic decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion results in an explosive effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Detonation Performance
Tetryl’s detonation properties are often benchmarked against trinitrotoluene (TNT), TNBD (2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine), and nitramine derivatives.
| Compound | Detonation Velocity (m/s) | Detonation Pressure (kbar) | Density (g/cm³) | Oxygen Balance (%) |
|---|---|---|---|---|
| This compound | 7,570 | 260 (at 1.71 g/cm³) | 1.71 | -47.36 |
| TNBD | 7,727 | 278 | 1.85 | -37.2 |
| TNT | 6,900 | 210 | 1.65 | -74.0 |
| RDX | 8,750 | 338 | 1.82 | -21.6 |
TNBD outperforms this compound in velocity, pressure, and oxygen balance, making it a superior high-energy-density material (HEDM) but with higher synthesis costs . RDX, a nitramine, exceeds both in performance but is more sensitive .
Sensitivity and Stability
This compound’s sensitivity to shock, friction, and heat is intermediate between TNT and RDX. Modifications to its structure (e.g., CH₂ chain elongation) improve thermal stability but reduce explosive performance .
| Compound | Shock Sensitivity | Thermal Stability (Decomposition Temp.) | Chemical Hardness (HOMO-LUMO Gap) |
|---|---|---|---|
| This compound | Moderate | ~150°C | Lower than E-III (Benzimidazole) |
| E-IV (Benzimidazole) | Comparable | ~300°C | 5.2 eV |
| N-azidoethyl-Tetryl deriv. | High | ~120°C | 4.1 eV |
| TNT | Low | ~240°C | 4.8 eV |
Benzimidazole derivatives (E-IV, E-V) exhibit higher thermal stability (300°C) and chemical hardness (5.2 eV) than this compound, though E-V’s sensitivity exceeds TNT .
Environmental Behavior and Degradation
This compound degrades via hydrolysis and photolysis, forming N-methylpicramide and picrate ions, with a half-life of ~302 days in water (pH 6.8, 20°C) . In soil, only 8% remains unchanged after 60 days, compared to 78% of RDX .
| Compound | Primary Degradation Pathway | Major Metabolites | Soil Persistence (60 days) |
|---|---|---|---|
| This compound | Hydrolysis/Photolysis | N-methylpicramide, picrate ions | 8% remaining |
| TNT | Microbial reduction | Aminodinitrotoluene isomers | 30% remaining |
| RDX | Photolysis | Nitroso derivatives | 78% remaining |
This compound’s metabolites are more polar and persistent than TNT’s but less recalcitrant than RDX .
Toxicity and Health Hazards
This compound exposure causes dermatitis, respiratory issues, and systemic toxicity. Its recovery in tissues (4–62%) is lower than TNT or RDX, complicating detection in biological matrices .
| Compound | Health Effects | Tissue Recovery (%) | Occupational Risks |
|---|---|---|---|
| This compound | Dermatitis, hepatic toxicity | 4–62 | High (historical munitions) |
| TNT | Anemia, cataracts | 70–90 | Moderate (manufacturing) |
| RDX | Seizures, neurotoxicity | 85–95 | Low (modern formulations) |
Structural Derivatives and Innovations
Recent studies focus on this compound derivatives to enhance stability and performance:
- N-azidoethyl-Tetryl : Higher brisance but extreme sensitivity to friction/heat due to low activation energy (4.1 eV) .
- CH₂-chain elongation : Increases thermal stability but reduces detonation velocity by 12% .
- Benzimidazole hybrids : Triazole rings in E-IV reduce sensitivity while maintaining energy output (~7,600 m/s velocity) .
Biological Activity
Tetryl, chemically known as 2,4,6-trinitrophenyl-N-methylnitramine, is an explosive compound historically used in military applications. Its biological activity has garnered attention due to its potential health effects and environmental persistence. This article explores the biological activity of this compound, including its toxicological effects, metabolism, and potential for bioaccumulation.
Toxicological Effects
This compound's toxicity has been primarily studied through historical occupational exposure data and controlled animal studies. Key findings include:
- Hematological Effects : Studies on workers exposed to this compound during World War I and II indicated slight decreases in hemoglobin concentration and white blood cell counts. However, these changes were not conclusively linked to this compound exposure (Brabham 1943; Probst et al. 1944) .
- Respiratory and Cardiovascular Effects : In animal studies, rabbits treated with this compound exhibited respiratory distress and lung congestion at high doses (Guarino and Zambrano 1957). Conversely, no significant cardiovascular alterations were noted in long-term studies (Fati and Daniele 1965) .
- Mutagenicity : this compound has been identified as a direct-acting mutagen in microbial assays, indicating its potential to cause genetic mutations (Baker et al. 1984) .
Metabolism and Biotransformation
This compound undergoes biotransformation in living organisms, leading to the formation of metabolites such as picramic acid. Research shows that rabbits excrete picramic acid after ingesting this compound, confirming its absorption through the gastrointestinal tract (Zambrano and Mandovano 1956) . The compound's binding to macromolecules in tissues complicates its extraction for analysis, suggesting a strong affinity for proteins within biological systems .
Bioaccumulation Potential
The potential for this compound to bioaccumulate in food chains has been a subject of concern:
- Bioaccumulation Factors : Estimated bioconcentration factors (BCF) suggest low bioaccumulation potential; however, the accuracy of these estimates is questioned due to this compound's strong binding properties in biological tissues (Army 1987d) .
- Environmental Persistence : this compound has been detected in various environmental media, including groundwater and soil at military sites, raising concerns about its long-term ecological impact .
Occupational Exposure
A study involving approximately 800 workers demonstrated that symptoms like malaise and nausea were reported among those exposed to this compound. Anemia was noted but considered within normal limits by the authors (Probst et al. 1944) .
Animal Studies
In a controlled study on guinea pigs exposed to particulate smoke from this compound, six out of eight developed anaphylactic sensitivity to a specific antigen related to this compound metabolism (Gel1 1944) . This highlights the compound's immunogenic potential.
Research Findings Summary Table
| Study Type | Key Findings | Reference |
|---|---|---|
| Occupational Study | Decreased hemoglobin; no clear link to exposure | Brabham 1943; Probst et al. 1944 |
| Animal Study | Respiratory distress at high doses; no cardiovascular effects | Guarino & Zambrano 1957; Fati & Daniele 1965 |
| Mutagenicity | Direct acting mutagen in microbial tests | Baker et al. 1984 |
| Metabolism | Absorption confirmed via urinary metabolites | Zambrano & Mandovano 1956 |
| Bioaccumulation | Low estimated BCF; strong tissue binding | Army 1987d |
Q & A
Q. What are the key chemical and physical properties of Tetryl critical for experimental design in synthesis and handling?
this compound (2,4,6-trinitrophenyl-N-methylnitramine) is a synthetic nitroaromatic compound with a decomposition temperature of 129°C and a relative density of 1.72. Its low solubility in water (<0.01 g/100 mL) and tendency to form dust in air necessitate controlled humidity and temperature conditions during handling. Experimental design must account for its sensitivity to friction and shock, requiring non-sparking tools and explosion-proof equipment in synthesis protocols .
Q. How can researchers safely mitigate health risks associated with this compound exposure in laboratory settings?
this compound exposure primarily occurs via inhalation or dermal contact, causing acute effects (e.g., dermatitis, respiratory irritation) and potential chronic toxicity. Safety protocols include:
- Using PPE (gloves, respirators) and negative-pressure fume hoods.
- Implementing regular air monitoring for particulate concentrations.
- Establishing decontamination procedures with alkaline solutions (e.g., sodium bicarbonate) to neutralize residues .
Q. What analytical methods are recommended for identifying this compound in environmental samples?
Standardized methods include:
- High-Performance Liquid Chromatography (HPLC) with UV detection (EPA Method 8330), offering a detection limit of 0.1 µg/L in water.
- Gas Chromatography-Mass Spectrometry (GC-MS) for soil and tissue samples, validated by NIOSH and AOAC for nitroaromatics.
- Ion Mobility Spectrometry (IMS) for rapid field screening, though with lower specificity .
Advanced Research Questions
Q. How do soil composition and microbial activity influence this compound degradation rates in environmental remediation studies?
this compound degradation in soil is pH-dependent and mediated by nitroreductase-producing microbes (e.g., Pseudomonas spp.). Key findings include:
- Aerobic conditions : Degradation rates increase in neutral soils (pH 6.5–7.5), with half-lives ranging from 14–30 days.
- Anaerobic conditions : Reduction to nitroso derivatives occurs, but mineralization to CO₂ is incomplete.
- Key parameters : Organic carbon content (>2%) and moisture (20–30%) optimize microbial activity .
Q. What methodological challenges arise in quantifying this compound metabolites in biological systems, and how can they be resolved?
this compound’s metabolism involves nitro reduction to aminodinitrotoluene and sulfoconjugation, but its toxicokinetics remain poorly characterized. Methodological strategies include:
- Radiolabeled tracing : Using ¹⁴C-Tetryl to track metabolite distribution in animal models.
- Liquid Chromatography-Tandem MS (LC-MS/MS) for detecting polar metabolites in urine, with solid-phase extraction (SPE) to improve recovery rates.
- Limitations : Lack of reference standards for putative metabolites complicates quantification .
Q. How can contradictory data on this compound’s ecotoxicological impact be reconciled in risk assessment models?
Discrepancies in plant uptake studies (e.g., hydroponic vs. soil systems) highlight context-dependent factors:
- Hydroponic systems : this compound uptake in Arabidopsis thaliana roots is 3–5× higher than in soil due to unbound bioavailability.
- Soil systems : Adsorption to clay minerals reduces bioavailability by 40–60%.
- Model adjustment : Incorporate soil-specific partition coefficients (Kd) and root exudate data to refine predictive models .
Methodological Guidance for Experimental Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
- Synthesis : React dimethylaniline with concentrated HNO₃/H₂SO₄ under ice-cooled conditions (0–5°C) to minimize side reactions.
- Purification : Recrystallize from acetone/ethanol (1:3 v/v) to achieve >98% purity.
- Characterization : Use FT-IR (C-NO₂ stretch at 1,540 cm⁻¹) and elemental analysis (%N: theoretical 28.1%, observed ±0.5%) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Probit analysis for LD₅₀ determination in acute exposure models.
- Benchmark Dose (BMD) modeling for chronic studies, using Akaike’s Information Criterion (AIC) to select best-fit models.
- Confounders : Adjust for interspecies metabolic variations (e.g., murine vs. primate hepatic clearance rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
